呋喃-2-基甲基-(2-甲基-苯甲基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

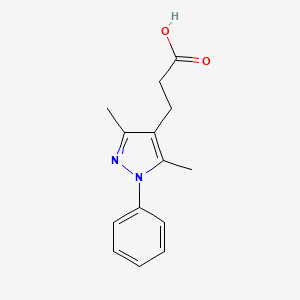

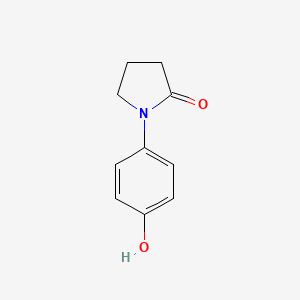

Furan-2-ylmethyl-(2-methyl-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The compound also contains an amine group, which is a functional group with a basic nitrogen atom with a lone pair. The furan ring is substituted with a methyl group and a benzyl group, indicating the presence of a phenyl ring attached to the furan via a methylene bridge.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, a photochemical route to 2-substituted benzo[b]furans involves a one-step metal-free reaction between 2-chlorophenol derivatives and terminal alkynes, which forms an aryl-C and a C-O bond via an aryl cation intermediate under mild conditions . Another method includes the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, which results in novel biobased furan polyesters . Additionally, enantioselective synthesis of furan-2-yl amines involves the reduction of O-benzyl furan-2-yl ketone oximes using oxazaborolidine catalysis .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformation of similar furan compounds have been determined by X-ray diffraction and further analyzed using density functional theory (DFT) . These studies help in understanding the spatial arrangement of atoms within the molecule and the electronic properties that influence reactivity and stability.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into 3-R-benzo[b]furan derivatives through a reaction with ethanolic HCl . Moreover, furanone derivatives can be transformed into oxazinone and pyrimidinone heterocycles through thermolysis and base-catalyzed decomposition . The synthesis of benzimidazole derivatives from furan compounds involves intramolecular cyclization and protolytic opening of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be inferred from the properties of similar furan derivatives. For example, the physical properties of furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan were characterized, and the effects of the methylene units on these properties were discussed . The molecular electrostatic potential and frontier molecular orbitals of furan compounds have been investigated using DFT, revealing some of their physicochemical properties .

科学研究应用

新型合成方法

研究人员为呋喃-2-基胺和氨基酸开发了新的合成路线,展示了这些化合物有机合成中的多功能性。例如,呋喃-2-基胺和氨基酸的对映选择性合成方法包括恶唑硼烷酯催化的对映选择性还原,呋喃环氧化产生高产率的氨基酸 (Demir et al., 2003)。该方法突出了呋喃-2-基甲基-(2-甲基-苄基)-胺衍生物在合成手性化合物中的潜力。

杂环化合物合成

呋喃酮衍生物转化为恶嗪酮和嘧啶酮杂环是另一个重要的应用 (Hashem et al., 2017)。该过程涉及热解和碱催化分解,强调了该化合物用于创建多种杂环结构的效用。

材料科学和聚合物研究

在材料科学领域,呋喃-2-基甲基-(2-甲基-苄基)-胺衍生物已被探索用于合成新型聚合物。例如,在微波辅助条件下制备含有呋喃环的酰胺和酯展示了该化合物在生成具有潜在工业应用的材料中的适用性 (Janczewski et al., 2021)。

药理学研究

虽然避免具体说明药物使用、剂量和副作用,但值得注意的是,含有呋喃-2-基甲基-(2-甲基-苄基)-胺结构的化合物已被研究其潜在的生物活性。例如,对丁香酚的一些苯并恶嗪和氨基甲基衍生物的卤水虾致死率试验的研究暗示了这些化合物的生物活性 (Rudyanto et al., 2014)。

作用机制

Target of Action

Similar compounds have been known to interact withCdc25 phosphatases . These are dual-specificity phosphatases (DSPs) that catalyze the dephosphorylation of the Cdk/Cyc protein complex, an important regulator of the human cell cycle .

Mode of Action

It’s suggested that similar compounds fit into catalytic sites of their target proteins and form hydrogen bonds with certain residues .

Biochemical Pathways

The compound likely affects the cell division cycle by interacting with Cdc25 phosphatases . These phosphatases are involved in the control of the G1/S transition by dephosphorylating and thus activating Cdk2/cyclin E and cyclin A complexes, as well as controlling the progression into mitosis .

Result of Action

Similar compounds have been shown to affect the cell division cycle .

生化分析

Biochemical Properties

Furan-2-ylmethyl-(2-methyl-benzyl)-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with Cdc25 phosphatases, which are crucial regulators of the cell cycle . The nature of these interactions involves the inhibition of Cdc25 phosphatases, leading to alterations in cell cycle progression. Additionally, Furan-2-ylmethyl-(2-methyl-benzyl)-amine has shown potential cytotoxic activity against certain cancer cell lines .

Cellular Effects

Furan-2-ylmethyl-(2-methyl-benzyl)-amine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been found to inhibit the activity of Cdc25 phosphatases, leading to cell cycle arrest and apoptosis in cancer cells . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of Furan-2-ylmethyl-(2-methyl-benzyl)-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the catalytic sites of Cdc25 phosphatases, inhibiting their activity and preventing the dephosphorylation of Cdk/Cyc protein complexes . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, Furan-2-ylmethyl-(2-methyl-benzyl)-amine has been shown to modulate gene expression by affecting transcription factors and signaling pathways.

Transport and Distribution

The transport and distribution of Furan-2-ylmethyl-(2-methyl-benzyl)-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Studies have shown that Furan-2-ylmethyl-(2-methyl-benzyl)-amine can be transported across cell membranes and distributed to various cellular compartments .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJDUWRAYBUBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355290 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225236-01-1 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)